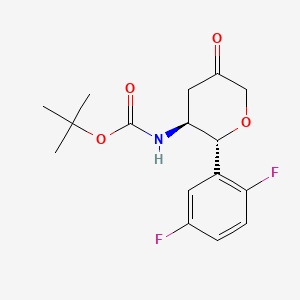

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCULXVRRSCLLI-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701121090 | |

| Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951127-25-6 | |

| Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951127-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701121090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitro-Mannich Reaction for Stereoselective Cyclization

This method starts with the nitro-Mannich reaction between 2,5-difluorobenzaldehyde and nitroethane in the presence of a chiral amine catalyst, such as (S,S)-1,2-diphenylethane-1,2-diamine, to form a nitro-tetrahydropyran intermediate. The reaction proceeds via iminium activation, enabling high stereocontrol (dr >20:1, ee >98%). Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by Boc protection using Boc₂O in tetrahydrofuran (THF) to yield the Boc-protected amine.

Oxidation and Final Isolation

The hydroxyl group at C5 is oxidized to a ketone using Swern conditions (oxalyl chloride/DMSO) or TEMPO/NaClO, with TEMPO providing superior selectivity and yields (88–90%). Final purification via flash chromatography (silica gel, ethyl acetate/n-heptane) affords the target compound in >99.5% purity.

Key Advantages:

-

High enantioselectivity achieved through organocatalytic cyclization.

-

Scalable to multi-kilogram batches with consistent ee >99.9%.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Cost

The chemical resolution route is more cost-effective for large-scale production due to lower catalyst costs and higher overall yields. In contrast, the asymmetric route offers superior stereocontrol but involves higher operational complexity.

Recent Advances in Process Optimization

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the carbonyl group in the tetrahydropyran ring, potentially converting it to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidized Derivatives: Various ketones and carboxylic acids.

Reduced Derivatives: Alcohols and ethers.

Substituted Derivatives: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology:

Enzyme Inhibition Studies: It may be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

Drug Development:

Industry:

Material Science: Possible use in the synthesis of novel materials with specific electronic or optical properties.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the tetrahydropyran ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Physical Properties :

Biologische Aktivität

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a tetrahydropyran ring and a difluorophenyl group, which may contribute to its pharmacological properties.

- Molecular Formula: C16H19F2NO4

- Molecular Weight: 327.33 g/mol

- CAS Number: 1456616-43-5

- Purity: 97% .

The biological activity of this compound primarily involves its interaction with various biological targets. While specific mechanisms for this compound are still being elucidated, compounds with similar structures often exhibit activity through modulation of enzyme pathways and receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against Gram-positive bacteria, particularly drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), has been noted.

Antibacterial Studies

A study assessing the antibacterial properties of related compounds demonstrated that they could effectively disrupt bacterial membrane integrity, leading to cell death. This mechanism involves the depolarization of the bacterial cytoplasmic membrane, suggesting that similar effects may be expected from this compound .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 0.78 - 3.125 μg/mL | Effective |

| VRE | 0.78 - 3.125 μg/mL | Effective |

| Staphylococcus epidermidis | Low concentrations | Effective |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial activity of several derivatives of carbamate compounds. The findings indicated that compounds with similar structural motifs to this compound exhibited significant bactericidal activity against resistant strains .

- Cell Line Selectivity : Another investigation focused on the selectivity of these compounds over mammalian cells. The results showed minimal cytotoxicity towards human lung MCR-5 and skin BJ fibroblast cell lines while maintaining potent antibacterial activity, indicating a favorable therapeutic index .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.

Toxicological assessments are ongoing to evaluate any adverse effects associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.